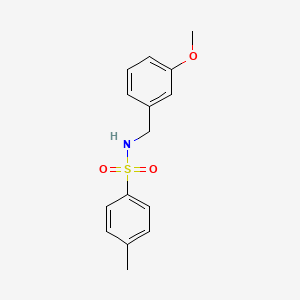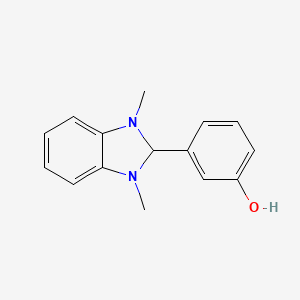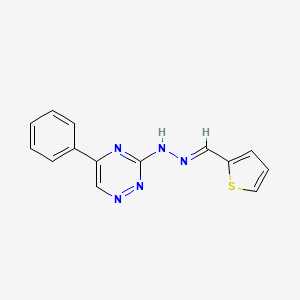![molecular formula C19H16N4O2 B5854319 N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. EF24 belongs to the class of benzotriazole compounds and has been shown to have promising anticancer properties.
Mécanisme D'action
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, a signaling pathway that plays a key role in cancer cell survival and proliferation. N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide also activates the Nrf2-Keap1 pathway, which regulates cellular antioxidant response and protects cells from oxidative stress. Additionally, N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has been shown to inhibit the activity of STAT3, a transcription factor that is often overexpressed in cancer cells.
Biochemical and Physiological Effects
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c. N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide is its selective cytotoxicity towards cancer cells, which reduces the risk of toxicity to healthy cells. Additionally, N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has shown synergistic effects with other anticancer agents, making it a potential candidate for combination therapy. However, N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has limited solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide. One area of interest is the development of more efficient synthesis methods for N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide and to identify potential biomarkers that can predict its efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide in humans.
Méthodes De Synthèse
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide can be synthesized through a multi-step process starting with the reaction of 4-ethylphenyl hydrazine with 2-nitrobenzaldehyde to form 2-(4-ethylphenyl)-2H-1,2,3-benzotriazole. This intermediate is then reacted with furfurylamine to form N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide.
Applications De Recherche Scientifique
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has been extensively studied for its potential use in cancer treatment. Several studies have shown that N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has selective cytotoxicity towards cancer cells, inducing apoptosis and inhibiting tumor growth. N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
N-[2-(4-ethylphenyl)benzotriazol-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-2-13-5-8-15(9-6-13)23-21-16-10-7-14(12-17(16)22-23)20-19(24)18-4-3-11-25-18/h3-12H,2H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEPJEGIQRSIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)

![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)

![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)

![N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B5854332.png)